N-[1-(Aminomethyl)cyclopropyl]butanamide
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Overview
Description
N-[1-(Aminomethyl)cyclopropyl]butanamide is a chemical compound with the molecular formula C₈H₁₆N₂O. It is characterized by the presence of a cyclopropyl group attached to an aminomethyl moiety, which is further connected to a butanamide structure. This compound is primarily used for research purposes and has various applications in scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(Aminomethyl)cyclopropyl]butanamide typically involves the reaction of cyclopropylamine with butanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product with high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and implementing continuous flow techniques to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[1-(Aminomethyl)cyclopropyl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or amines.
Scientific Research Applications
N-[1-(Aminomethyl)cyclopropyl]butanamide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(Aminomethyl)cyclopropyl]butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or electrostatic interactions with active sites, leading to modulation of biological activity. The cyclopropyl group may contribute to the compound’s stability and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(Aminomethyl)cyclopropyl]acetamide
- N-[1-(Aminomethyl)cyclopropyl]propionamide
- N-[1-(Aminomethyl)cyclopropyl]benzamide
Uniqueness
N-[1-(Aminomethyl)cyclopropyl]butanamide is unique due to its specific structural features, such as the cyclopropyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it valuable for targeted research applications.
Properties
Molecular Formula |
C8H16N2O |
---|---|
Molecular Weight |
156.23 g/mol |
IUPAC Name |
N-[1-(aminomethyl)cyclopropyl]butanamide |
InChI |
InChI=1S/C8H16N2O/c1-2-3-7(11)10-8(6-9)4-5-8/h2-6,9H2,1H3,(H,10,11) |
InChI Key |
PXFABCXMASJDBW-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC1(CC1)CN |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.